3-(2-methoxyphenyl)-5-methyl-N-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine
Overview
Description
3-(2-methoxyphenyl)-5-methyl-N-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial regulator of the cell cycle and its inhibition is an appealing target for cancer treatment that selectively targets tumor cells .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal progression of the cell cycle, leading to a halt in cell division
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, specifically the transition from the G1 phase to the S phase . This disruption can lead to cell cycle arrest, preventing the proliferation of cancer cells .
Pharmacokinetics
Similar compounds have been found to be metabolically stable and orally available .
Result of Action
The result of the compound’s action is a significant inhibition of cell growth . Most notably, it has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines . It also induces apoptosis within HCT cells .
Biochemical Analysis
Biochemical Properties
3-(2-methoxyphenyl)-5-methyl-N-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been shown to specifically bind to amino acid residues, protein molecule receptors, and protein kinase domains . These interactions are essential for the regulation of cell proliferation, apoptosis, and gene expression. The compound’s ability to modulate these biochemical pathways makes it a promising candidate for therapeutic development.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, in cancer cells, this compound has been observed to inhibit cell proliferation and induce apoptosis . Additionally, it can modulate the activity of key signaling molecules, thereby altering the cellular response to external stimuli.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. This binding can result in changes in gene expression, which in turn affects cellular function . The compound’s structure allows it to interact with protein kinase domains, thereby influencing the phosphorylation state of target proteins and modulating their activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under physiological conditions, but its activity may decrease over extended periods . Long-term exposure to this compound can lead to sustained changes in cellular processes, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects without significant toxicity. At higher doses, toxic or adverse effects may be observed . These threshold effects are crucial for determining the optimal dosage for therapeutic applications, ensuring efficacy while minimizing potential side effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels . The compound’s metabolism can lead to the formation of active or inactive metabolites, which can further modulate its biological activity. Understanding these metabolic pathways is essential for predicting the compound’s pharmacokinetics and pharmacodynamics.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . The compound’s distribution can influence its therapeutic efficacy and potential side effects, making it a critical factor in drug development.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . The compound’s localization can affect its interactions with biomolecules and its overall biological activity, highlighting the importance of understanding its subcellular distribution.
Preparation Methods
The synthesis of 3-(2-methoxyphenyl)-5-methyl-N-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 5-amino-3-arylpyrazole-4-carbonitriles with aldehydes and 1,3-dicarbonyl compounds in boiling DMF can yield pyrazolo[1,5-a]pyrimidines . Industrial production methods may involve optimized conditions such as microwave-assisted reactions to enhance yield and efficiency .
Chemical Reactions Analysis
3-(2-methoxyphenyl)-5-methyl-N-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: It can undergo substitution reactions, particularly at the nitrogen and carbon atoms in the pyrazolo[1,5-a]pyrimidine ring.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It has shown antiproliferative activity against cancer cell lines.
Industry: It can be used in the development of new pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar compounds include other pyrazolo[1,5-a]pyrimidines, such as:
4-(2,6-Diphenyl-2H-pyrazolo[4,3-c]pyridin-7-yl)phenol: Known for its antiproliferative activity.
7-(4-methoxyphenyl)-2,6-diphenyl-2H-pyrazolo[4,3-c]pyridine: Used as a pH indicator.
3-(2-methoxyphenyl)-5-methyl-N-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine is unique due to its specific substitution pattern, which contributes to its distinct biological activities and potential therapeutic applications.
Properties
IUPAC Name |
3-(2-methoxyphenyl)-5-methyl-N-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O/c1-14-7-6-8-16(11-14)24-20-12-15(2)23-21-18(13-22-25(20)21)17-9-4-5-10-19(17)26-3/h4-13,24H,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQDSBEDWABLHAP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC2=CC(=NC3=C(C=NN23)C4=CC=CC=C4OC)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001136371 | |
Record name | 3-(2-Methoxyphenyl)-5-methyl-N-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001136371 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
890621-57-5 | |
Record name | 3-(2-Methoxyphenyl)-5-methyl-N-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=890621-57-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(2-Methoxyphenyl)-5-methyl-N-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001136371 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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